molecular formula C10H13N5 B1481161 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile CAS No. 1870449-97-0

1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile

Cat. No. B1481161
CAS RN: 1870449-97-0
M. Wt: 203.24 g/mol
InChI Key: JOMWJBLFOIBBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile” involves the use of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones as precursors to construct fused pyrimidines . The synthesis of hard-to-access pyrimidine o-aminoketones has been generalized for the first time .


Molecular Structure Analysis

The molecular structure of “1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile” likely includes a pyrimidine ring and a piperidine ring. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Pharmacology

1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile: has potential applications in pharmacology, particularly in the development of treatments for neurological disorders. It has been suggested that compounds targeting T-type calcium channels could be beneficial for treating conditions like neuropathic pain, epilepsy, insomnia, and tremor disorders . This compound could serve as a precursor or a structural framework for synthesizing new molecules that modulate these ion channels.

Biochemistry

In the field of biochemistry, this compound could be utilized in the study of protein kinase inhibitors. It may serve as a scaffold for developing selective inhibitors of protein kinases, which play a crucial role in intracellular signaling pathways regulating growth and survival. Such inhibitors have the potential to act as antitumor agents .

Materials Science

The applications in materials science could involve the use of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile as a building block for creating novel materials. Its structural properties might be advantageous in the synthesis of zeolites or other microporous materials, which have a wide range of industrial and environmental applications .

Chemical Synthesis

This compound is valuable in chemical synthesis as a versatile intermediate. It could be used in various cycloaddition reactions, ring-expansion reactions, and as a precursor for synthesizing more complex organic molecules. Its presence in a reaction can influence the stereochemistry and pharmacokinetic properties of the resultant compounds .

Analytical Chemistry

In analytical chemistry, 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile could be used as a standard or reagent in chromatographic methods or spectroscopic analysis. It may help in the development of assays to quantify or identify other compounds or to study the kinetics of chemical reactions .

Environmental Science

While specific applications in environmental science are not directly mentioned, the compound’s potential use in materials science, such as in the synthesis of zeolites, suggests it could indirectly contribute to environmental protection. Zeolites are used for water purification, gas separation, and as catalysts in green chemistry processes .

Mechanism of Action

Target of Action

The primary target of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile is Protein Kinase B (PKB) , also known as Akt . PKB is an important component of intracellular signaling pathways that regulate growth and survival .

Mode of Action

1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This compound has been shown to have nanomolar potency and up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The inhibition of PKB by 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile affects the Phosphatidylinositol-3 Kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the activation of PI3K . Activated PI3K produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB . By inhibiting PKB, this compound disrupts the signaling through this pathway, affecting cellular processes such as proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The variation of the linker group between the piperidine and the lipophilic substituent identified 1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile as a potent and orally bioavailable inhibitor of pkb .

Result of Action

The inhibition of PKB by 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile can lead to the modulation of biomarkers of signaling through PKB in vivo . It has been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

properties

IUPAC Name

1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c11-6-8-1-3-15(4-2-8)10-5-9(12)13-7-14-10/h5,7-8H,1-4H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMWJBLFOIBBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.